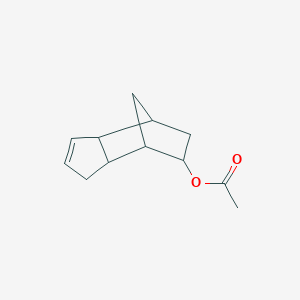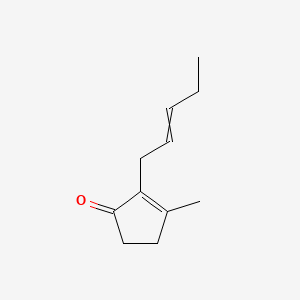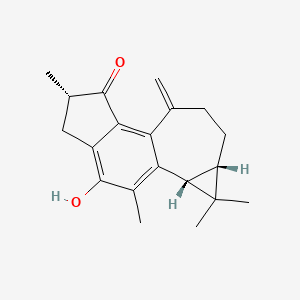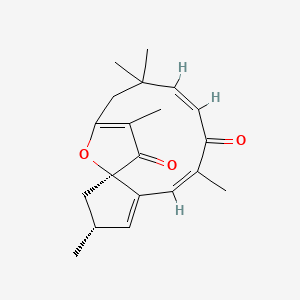
氟芬那酸
描述
氟芬那酸是一种非甾体抗炎药(NSAID),属于氨茴酸衍生物(或芬那酸酯)类。它以其镇痛、消炎和退热特性而闻名。 氟芬那酸用于缓解肌肉骨骼和关节疾病引起的疼痛,并以口服和局部两种方式给药 .
科学研究应用
氟芬那酸具有广泛的科学研究应用,包括:
化学: 用作有机合成中的试剂,并用作研究反应机理的模型化合物。
生物学: 研究其对离子通道和细胞信号通路的影响。
医学: 用于治疗类风湿性关节炎、骨关节炎和其他与炎症相关的疾病。
工业: 用于开发新型药物并作为分析方法的标准 .
作用机制
氟芬那酸通过抑制损伤部位前列腺素的合成和释放发挥作用。前列腺素会导致压痛并放大其他镇痛剂的作用。 氟芬那酸抑制钙激活的氯离子通道 (CaCCs) 并增强通过 TRPC6 通道的电流,同时抑制通过 TRPC3 和 TRPC7 通道的电流 . 这种抑制减少了炎症、疼痛和发烧 .
生化分析
Biochemical Properties
Flufenamic acid is a non-steroidal anti-inflammatory agent that inhibits cyclooxygenase (COX), activates AMPK, and also modulates ion channels . It blocks chloride channels and L-type Ca2+ channels, and modulates non-selective cation channels (NSC), activating K+ channels .
Cellular Effects
Flufenamic acid has been proven effective in treating rheumatoid arthritis, osteoarthritis, and various inflammation-related diseases . It influences cell function by preventing the formation of prostaglandins .
Molecular Mechanism
Flufenamic acid exerts its effects at the molecular level by binding to and reducing the activity of prostaglandin F synthase and activating TRPC6 . It is also known to interact with the androgen receptor and peroxisome proliferator-activated receptors alpha and gamma .
Temporal Effects in Laboratory Settings
It is known that flufenamic acid is extensively protein-bound and undergoes hydroxylation and glucuronidation metabolism .
Dosage Effects in Animal Models
It is known that flufenamic acid is used to relieve pain associated with rheumatoid diseases .
Metabolic Pathways
Flufenamic acid is involved in the cyclooxygenase (COX) metabolic pathway . It inhibits COX, preventing the formation of prostaglandins .
准备方法
合成路线和反应条件
氟芬那酸的制备通常涉及乌尔曼反应,这是一种二芳基和卤代芳香烃的偶联反应。该过程包括以下步骤:
反应混合物制备: 将二甲基甲酰胺 (DMF)、邻氯苯甲酸和纯碱压入反应釜中并搅拌以获得第一种混合物。
加热和脱水: 加热第一种混合物并加入甲苯,然后加热和脱水。
试剂的添加: 将间氨基苯三氟化物、铜粉和氯化亚铜加入反应釜中,搅拌得到第二种混合物,并对第二种混合物进行加热和脱水。
蒸馏: 脱水后蒸馏甲苯,并加入水进行水蒸气蒸馏。
回流和蒸馏: 蒸汽蒸馏完成后,回流和蒸馏间氨基三氟甲苯.
工业生产方法
在工业环境中,氟芬那酸的制备涉及使用高效乌尔曼反应复合催化剂体系,该体系包括铜粉和氯化亚铜。 该方法具有反应条件温和、与活性官能团兼容、反应收率提高、反应时间缩短和能耗降低等优点 .
化学反应分析
反应类型
氟芬那酸会发生各种化学反应,包括:
还原: 涉及去除氧或添加氢。
取代: 涉及用另一个原子或原子团取代一个原子或原子团。
常用试剂和条件
氧化: 常用试剂包括高锰酸钾 (KMnO₄) 和过氧化氢 (H₂O₂)。
还原: 常用试剂包括氢化锂铝 (LiAlH₄) 和硼氢化钠 (NaBH₄)。
取代: 常用试剂包括卤素(例如,氯、溴)和亲核试剂(例如,氢氧根离子)。
主要形成的产物
这些反应形成的主要产物取决于所用试剂和条件。例如,氧化可能会产生羧酸,而还原可能会产生醇。 取代反应可能会导致形成各种取代的芳香族化合物 .
相似化合物的比较
氟芬那酸与其他芬那酸酯进行比较,例如:
- 甲芬那酸
- 美克洛芬那酸
- 富西酸
独特性
氟芬那酸因其独特的化学结构而脱颖而出,该结构包括一个三氟甲基。该基团通常改善药物的药代动力学和生物利用度。 此外,氟芬那酸具有多种多晶型形式,这使其在其他低分子药物中独树一帜 .
类似化合物
- 甲芬那酸 :另一种具有类似抗炎特性的芬那酸酯。
- 美克洛芬那酸 :以其强效的抗炎作用而闻名。
- 富西酸 :与氟芬那酸类似,被确定为 SARS-CoV-2 复制的抑制剂 .
氟芬那酸的独特特性和广泛的应用使其成为科学研究和医学中一种宝贵的化合物。
属性
IUPAC Name |
2-[3-(trifluoromethyl)anilino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3NO2/c15-14(16,17)9-4-3-5-10(8-9)18-12-7-2-1-6-11(12)13(19)20/h1-8,18H,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPEPZBJOKDYZAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC2=CC=CC(=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7023063 | |
| Record name | Flufenamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7023063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>42.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID855855 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | Flufenamic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02266 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
530-78-9 | |
| Record name | Flufenamic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=530-78-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Flufenamic acid [USAN:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000530789 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Flufenamic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02266 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | flufenamic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757823 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | flufenamic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=219007 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | flufenamic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82699 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Flufenamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7023063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Flufenamic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.723 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLUFENAMIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60GCX7Y6BH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![N-[(E)-11-[(24Z)-14,16-Dihydroxy-10-methoxy-11,21-dimethyl-12,18-dioxo-3,7,19,27-tetraoxa-29,30,31-triazatetracyclo[24.2.1.12,5.16,9]hentriaconta-1(28),2(31),4,6(30),8,24,26(29)-heptaen-20-yl]-4,10-dimethoxy-5,9-dimethyl-6-oxoundec-1-enyl]-N-methylformamide](/img/structure/B1672803.png)
![N-[(E)-11-[(13E,24Z)-16,22-Dihydroxy-10-methoxy-11,21-dimethyl-12,18-dioxo-3,7,19,27-tetraoxa-29,30,31-triazatetracyclo[24.2.1.12,5.16,9]hentriaconta-1(28),2(31),4,6(30),8,13,24,26(29)-octaen-20-yl]-4,10-dimethoxy-5,9-dimethyl-6-oxoundec-1-enyl]-N-methylformamide](/img/structure/B1672804.png)






![1-[(4-Chlorophenyl)methyl]-1-(7-pyrrolidin-1-ylheptyl)guanidine](/img/structure/B1672815.png)
